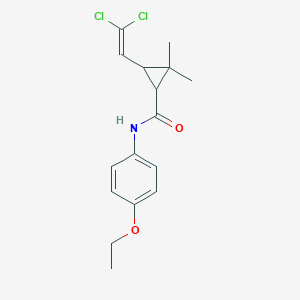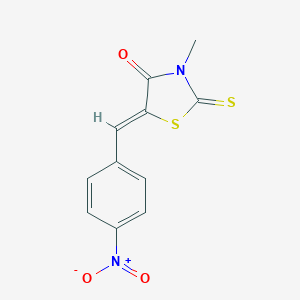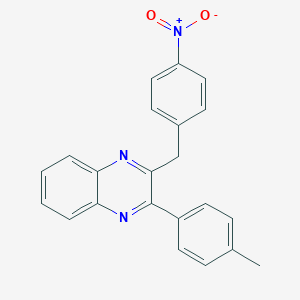![molecular formula C21H18N6O5S2 B404765 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B404765.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of a thiadiazole ring, a diazinanone moiety, and a benzenesulfonamide group, which may contribute to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the ethyl group at the 5-position. The diazinanone moiety can be synthesized separately and then coupled with the thiadiazole intermediate. Finally, the benzenesulfonamide group is introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of specific catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring may be susceptible to oxidation under certain conditions.
Reduction: The diazinanone moiety can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme functions.
Medicine: Possible development as a pharmaceutical agent with antibacterial or antifungal properties.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide would depend on its specific biological target. For example, if it acts as an antibiotic, it may inhibit bacterial enzyme activity or disrupt cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Diazinanone derivatives: Compounds with the diazinanone moiety but different functional groups.
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide is unique due to its combination of three distinct functional groups, which may confer unique biological activities and chemical reactivity compared to other sulfonamides.
属性
分子式 |
C21H18N6O5S2 |
|---|---|
分子量 |
498.5g/mol |
IUPAC 名称 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C21H18N6O5S2/c1-2-17-24-25-20(33-17)26-34(31,32)15-10-8-13(9-11-15)22-12-16-18(28)23-21(30)27(19(16)29)14-6-4-3-5-7-14/h3-12,29H,2H2,1H3,(H,25,26)(H,23,28,30) |
InChI 键 |
WYOUKNLUBCXMIQ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O |
规范 SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)benzamide](/img/structure/B404682.png)
![1-(DIMETHOXYMETHYL)-17-(1,3-THIAZOL-2-YL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE](/img/structure/B404684.png)
![17-(4-Bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B404685.png)


![4-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}-N,N-DIMETHYLANILINE](/img/structure/B404690.png)
![4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B404691.png)



![N-(2,3-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404701.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404702.png)
![5-(2-thienyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404705.png)
![2-Chloroethyl 3-{[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]amino}propanoate](/img/structure/B404706.png)
